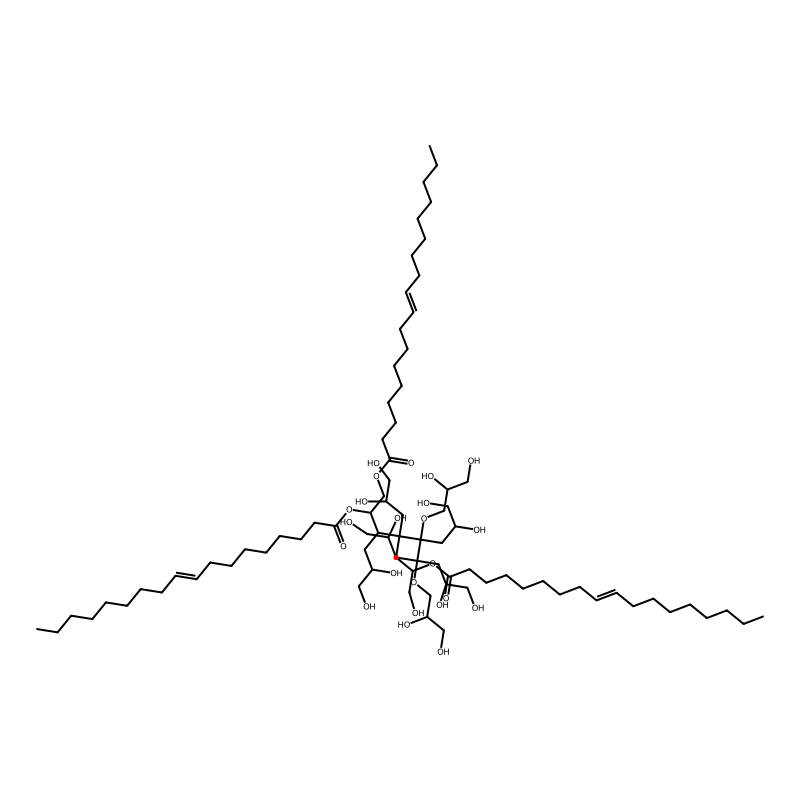

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Surfactant Properties:

Polyglyceryl-10 Trioleate is classified as a surfactant. Surfactants are molecules that can lower the surface tension of liquids. This property allows them to act as detergents, emulsifiers, and foaming agents. In scientific research, surfactants are widely used in various applications, including:

- Protein Purification: Surfactants can be used to isolate and purify proteins by solubilizing them or separating them from other cellular components [].

- Drug Delivery: Surfactants can be used to improve the solubility and bioavailability of drugs, making them more effective [].

- Cell Lysis: Certain surfactants can be used to lyse (break open) cells, which is a crucial step in many biological experiments [].

While Polyglyceryl-10 Trioleate itself hasn't been extensively studied in these areas, its surfactant properties suggest potential applications similar to other well-established surfactants.

Future Research Directions:

Given the limited research on Polyglyceryl-10 Trioleate, future studies could explore its specific properties and potential applications in various scientific fields. Some potential areas of research include:

- Biocompatibility: Assessing the safety and potential irritation of Polyglyceryl-10 Trioleate for biological applications [].

- Targeted Drug Delivery: Investigating if Polyglyceryl-10 Trioleate can be used to deliver drugs to specific cells or tissues [].

- Nanoparticle Synthesis: Studying if Polyglyceryl-10 Trioleate can be used to stabilize nanoparticles used in drug delivery or other research applications [].

The compound [5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate is a complex organic molecule characterized by multiple hydroxyl and ester functional groups. Its structure suggests potential applications in biochemical contexts due to the presence of long-chain fatty acid esters and multiple hydroxypropyl moieties, which may enhance solubility and biological interactions.

- Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or acidic/basic conditions, yielding the corresponding alcohols and fatty acids.

- Transesterification: This reaction can occur with other alcohols to form new esters.

- Oxidation-Reduction: The hydroxyl groups may undergo oxidation to form carbonyl compounds.

These reactions are essential for understanding the compound's reactivity in biological systems and its potential metabolic pathways.

The biological activity of this compound can be predicted using computational methods that analyze its structure. Studies suggest that compounds with similar structures often exhibit significant biological activities, such as:

- Antioxidant properties: Due to the presence of multiple hydroxyl groups.

- Anti-inflammatory effects: Long-chain fatty acids are known to modulate inflammatory responses.

- Cell membrane interaction: The amphiphilic nature of the compound may facilitate interactions with lipid membranes.

Using tools like the Prediction of Activity Spectra for Substances (PASS), researchers can assess the potential pharmacological effects of this compound based on its structural features .

The synthesis of this compound likely involves several steps:

- Formation of Hydroxypropyl Derivatives: Starting from simpler alcohols or alkoxides to create the hydroxypropyl chains.

- Esterification Reactions: Combining fatty acids with hydroxypropyl derivatives through esterification.

- Coupling Reactions: Utilizing coupling agents to link various functional groups and achieve the final structure.

Each step must be optimized for yield and purity, often requiring specific reagents and conditions.

The potential applications of this compound include:

- Pharmaceuticals: As a drug delivery vehicle due to its amphiphilic properties.

- Cosmetics: In formulations for skin hydration and protection due to its moisturizing properties.

- Nutraceuticals: As a dietary supplement component that may offer health benefits related to fatty acids.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

- Molecular Docking: To predict how the compound interacts with various biological targets (e.g., enzymes or receptors).

- In vitro Assays: To evaluate its effects on cell lines or biological pathways.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Similar Compounds

Several compounds share structural similarities with [5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glycerol Monostearate | Monoester of glycerol and stearic acid | Emulsifying agent in food and cosmetics |

| Phosphatidylcholine | Glycerophospholipid with choline | Major component of cell membranes |

| Oleic Acid | Unsaturated fatty acid | Known for anti-inflammatory properties |

These compounds highlight the unique aspects of the target compound while also demonstrating common functionalities related to fatty acids and hydroxyl groups.